molecular formula C20H34BCl B8418636 (-)-b-Chlorodiisopinocamphenylborane

(-)-b-Chlorodiisopinocamphenylborane

Cat. No.: B8418636
M. Wt: 320.7 g/mol
InChI Key: PSEHHVRCDVOTID-XFXUMDQZSA-N
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Description

(-)-B-Chlorodiisopinocamphenylborane ((-)-DIP-Chloride or (-)-Ipc2BCl) is a chiral borane reagent widely employed in enantioselective reductions, particularly for ketones and imines. Its structure comprises two isopinocampheyl groups derived from (+)-α-pinene, a terpene abundant in pine oil, and a central boron atom bonded to a chlorine substituent . The compound is synthesized via hydroboration of (+)-α-pinene with borane dimethyl sulfide, followed by treatment with dry HCl in diethyl ether, achieving yields up to 98% and optical purity of 99% ee . Its rigid bicyclic framework ensures high stereoselectivity in asymmetric reductions, making it indispensable in pharmaceutical synthesis, such as the production of (R)-phenylephrine hydrochloride and enantiopure pyrrolidinones .

Properties

Molecular Formula

C20H34BCl

Molecular Weight

320.7 g/mol

IUPAC Name

chloro-[(1S,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane

InChI

InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13+,14+,15-,16+,17-,18-/m1/s1

InChI Key

PSEHHVRCDVOTID-XFXUMDQZSA-N

Isomeric SMILES

B([C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C)([C@@H]3C[C@@H]4C[C@@H]([C@H]3C)C4(C)C)Cl

Canonical SMILES

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

NB-Enantrane and NB-Enantride

NB-Enantrane (17) and its borohydride derivative, NB-Enantride (18), are chiral reagents derived from nopol (a bicyclic alcohol structurally related to α-pinene). However, (-)-DIP-Chloride surpasses NB-Enantrane in optical purity (99% ee vs. unspecified for NB-Enantrane) and is more widely documented in enantioselective reductions of complex substrates .

β-Methyloxazaborolidine

β-Methyloxazaborolidine is another boron-based chiral catalyst used in asymmetric reductions. Unlike (-)-DIP-Chloride, which operates via a borane-mediated mechanism, β-methyloxazaborolidine leverages oxazaborolidine ring strain to enhance reactivity. Comparative studies show that (-)-DIP-Chloride achieves higher enantiomeric excess (87–92% ee) in the reduction of ketones like 4,4-dimethyl-1-phenylpyrrolidine-2,3-dione, whereas β-methyloxazaborolidine exhibits variable performance depending on substrate steric bulk .

(-)-B-Methoxydiisopinocampheylborane

(-)-B-Methoxydiisopinocampheylborane replaces the chlorine substituent in (-)-DIP-Chloride with a methoxy group. This structural modification reduces electrophilicity, altering substrate compatibility. While (-)-DIP-Chloride is optimal for ketone reductions, the methoxy variant may favor less electrophilic substrates.

Other Borane Complexes

Compounds like methylaluminum bis-2,6-diphenylphenoxide and β-chlorodiisopinocampheylborane derivatives (e.g., (+)-DIP-Chloride) share mechanistic similarities but differ in steric and electronic profiles. For example, (+)-DIP-Chloride, the enantiomeric counterpart, mirrors (-)-DIP-Chloride’s reactivity but produces opposite stereoisomers .

Data Tables

Table 1: Key Properties of (-)-DIP-Chloride and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Optical Purity (ee) Yield in Synthesis Key Application
(-)-DIP-Chloride C20H34BCl 320.75 99% Up to 98% Enantioselective ketone reduction
NB-Enantrane C12H19B Not reported Not reported Not reported Asymmetric reductions (limited data)
β-Methyloxazaborolidine C8H16BNO 153.03 80–95% 11–93% Substrate-dependent reductions
(-)-B-Methoxydiisopinocampheylborane C21H37BO 316.33 Not reported Not reported Specialty reductions

Table 2: Performance in Enantioselective Reductions

Substrate Reagent Enantiomeric Excess (ee) Yield Reference
4,4-Dimethyl-1-phenylpyrrolidine-2,3-dione (-)-DIP-Chloride 87–92% 76%
Same substrate β-Methyloxazaborolidine 80–95% 11–93%
Propargylic alcohols (-)-DIP-Chloride 98% 98%

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (-)-β-Chlorodiisopinocamphenylborane in a laboratory setting?

  • Methodological Answer : The synthesis involves enantioselective reduction of ketones using (-)-DIP-Chloride. Key factors include:

  • Chiral purity : Use optically pure starting materials (e.g., (R)- or (S)-pinene derivatives) to ensure high enantiomeric excess (e.e.) .
  • Solvent selection : Non-polar solvents like heptane or hexanes are preferred to stabilize the borane intermediate and minimize side reactions .
  • Temperature control : Reactions are typically conducted at -78°C to prevent racemization .
    • Data Table :
Starting MaterialSolventTemperaturee.e. (%)Yield (%)
4,4-DimethylpyrrolidinedioneHeptane-78°C9285

Q. How does (-)-β-Chlorodiisopinocamphenylborane enable enantioselective reductions, and what are its limitations?

  • Methodological Answer : The compound acts as a chiral Lewis acid, coordinating with carbonyl groups to create a steric environment favoring specific enantiomers. Limitations include:

  • Substrate specificity : Works best with cyclic ketones; acyclic substrates may exhibit lower selectivity .
  • Sensitivity to moisture : Requires anhydrous conditions to avoid decomposition .
    • Validation : Use PICO framework to define substrates (Population), intervention (reduction conditions), comparison (alternative catalysts), and outcomes (e.e. and yield) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (e.e.) values for (-)-DIP-Chloride-mediated reactions?

  • Methodological Answer : Discrepancies often arise from:

  • Analytical methods : Compare HPLC (Chiralcel OD-H column) vs. NMR (Mosher ester analysis) for e.e. determination .
  • Reaction monitoring : Use in-situ FTIR to track borane intermediates and optimize reaction timelines .
    • Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulation of data sources) to identify systematic errors .

Q. What experimental strategies optimize enantioselectivity in sterically hindered substrates using (-)-β-Chlorodiisopinocamphenylborane?

  • Methodological Answer :

  • Additive screening : Introduce Lewis bases (e.g., HMPA) to modulate borane reactivity .
  • Substrate pre-organization : Design ketones with rigid backbones (e.g., bicyclic systems) to enhance stereochemical control .
    • Hypothesis Testing : Formulate a comparative research question: "Does pre-organizing substrates via hydrogen bonding improve e.e. in (-)-DIP-Chloride reductions?" .

Q. How can computational chemistry complement experimental studies on (-)-β-Chlorodiisopinocamphenylborane’s mechanistic pathways?

  • Methodological Answer :

  • DFT calculations : Model transition states to predict stereochemical outcomes .
  • Molecular dynamics : Simulate solvent effects on borane-substrate interactions .
    • Validation : Use FINER criteria to ensure feasibility (access to software), novelty (untested substrates), and relevance (pharmaceutical applications) .

Methodological Frameworks for Research Design

Q. What criteria ensure a rigorous research question for studying (-)-β-Chlorodiisopinocamphenylborane?

  • Guidelines :

  • FINER : Ensure questions are Feasible (lab resources), Interesting (novel chiral applications), Novel (unexplored substrates), Ethical (safe handling), and Relevant (asymmetric synthesis trends) .
  • PICO : Define Population (substrate class), Intervention (reaction conditions), Comparison (alternative catalysts), Outcome (e.e. and yield) .

Q. How should researchers address safety protocols when handling (-)-β-Chlorodiisopinocamphenylborane?

  • Safety Framework :

  • PPE : Use nitrile gloves, goggles, and fume hoods due to moisture sensitivity and toxicity .
  • Waste disposal : Quench residual borane with methanol under inert conditions to prevent exothermic reactions .

Data Interpretation and Peer Review

Q. What are common pitfalls in interpreting NMR data for (-)-β-Chlorodiisopinocamphenylborane reaction mixtures?

  • Critical Analysis :

  • Signal overlap : Use 2D NMR (e.g., HSQC) to resolve complex spectra .
  • Quantitative limits : Avoid overreliance on integration values for low-concentration intermediates .

Q. How can researchers structure a manuscript to highlight the novelty of (-)-DIP-Chloride applications?

  • Writing Strategy :

  • Introduction : Emphasize gaps in chiral borane catalysis (e.g., understudied substrates) .
  • Discussion : Contrast results with prior studies using (+)-DIP-Cl or other boronates .

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